molecular formula C24H28N2O8S2 B8457052 (2S)-4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid

(2S)-4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B8457052
M. Wt: 536.6 g/mol
InChI Key: XSFWOIRYBLESFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid is a useful research compound. Its molecular formula is C24H28N2O8S2 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28N2O8S2

Molecular Weight

536.6 g/mol

IUPAC Name

4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C24H28N2O8S2/c27-21(28)19(25-23(31)33-15-17-7-3-1-4-8-17)11-13-35-36-14-12-20(22(29)30)26-24(32)34-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30)

InChI Key

XSFWOIRYBLESFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

L-Homocystine (200.0 g, 745.5 mmol, 1.0 eq.) is suspended in THF (1000 mL, 5.0 vol.) and cooled to 5-10° C. Addition of 20% sodium hydroxide (521.7 mL, 626.2 g, 125.25 g at 100%, 3.13 mmol, 4.2 eq.) is followed by addition of benzyl chloroformate (220.3 mL, 267 g, 1565.5 mmol, 2.1 eq.). Conversion is complete after a night at room temperature (L-Homocystine<1%). Extractions and washings of the organic layer with water leads to a yellow oil which is isolated in quantitative yield, and which slowly crystallizes as a yellowish solid at room temperature.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
521.7 mL
Type
reactant
Reaction Step Two
Quantity
220.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

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